1-Methyl-1H-pyrazole-5-sulfonyl fluoride

SuFEx click chemistry Heterocyclic building block stability Sulfonyl halide procurement

Researchers designing covalent probes require a moisture-stable, SuFEx-competent sulfonyl fluoride warhead with predictable reactivity. 1-Methyl-1H-pyrazole-5-sulfonyl fluoride (CAS 1934904-94-5) meets this need. • Direct aromatic -SO2F attachment enhances electrophilicity vs. aliphatic analogs. • Validated BuChE inhibitory chemotype (eqBuChE IC50 = 0.79 μM). • ≥95% purity, defined CAS, multi-vendor availability for parallel synthesis. • Compact footprint (MW 164.16) minimizes steric interference.

Molecular Formula C4H5FN2O2S
Molecular Weight 164.16 g/mol
Cat. No. B13259448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-pyrazole-5-sulfonyl fluoride
Molecular FormulaC4H5FN2O2S
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)S(=O)(=O)F
InChIInChI=1S/C4H5FN2O2S/c1-7-4(2-3-6-7)10(5,8)9/h2-3H,1H3
InChIKeyWEIRQMCFPUBATF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-pyrazole-5-sulfonyl fluoride: Core Properties


1-Methyl-1H-pyrazole-5-sulfonyl fluoride (CAS 1934904-94-5, molecular formula C4H5FN2O2S, molecular weight 164.16 g/mol, purity ≥95%) is a heteroaromatic sulfonyl fluoride building block belonging to the pyrazole-5-sulfonyl fluoride structural class . Its key functional feature is a sulfur(VI) fluoride exchange (SuFEx)-competent –SO2F group directly attached to the C5 position of an N-methylpyrazole ring. This compound is supplied as a research-grade intermediate by multiple vendors and serves as an electrophilic warhead for covalent inhibitor design, chemical probe development, and SuFEx click chemistry diversification . The direct conjugation of the sulfonyl fluoride with the aromatic π-system imparts a distinct reactivity–stability balance that qualitatively distinguishes aromatic from aliphatic sulfonyl fluoride analogs .

Aromatic SuFEx electrophile — Direct C5-attached sulfonyl fluoride enables reactivity tuning for covalent inhibitor and chemical probe design.
Pyrazole scaffold for probe libraries — N-methyl substitution provides a compact, computationally tractable starting point for fragment-based screening.
Research-grade building block — Multi-vendor supply supports parallel synthesis and SuFEx diversification workflows.

1-Methyl-1H-pyrazole-5-sulfonyl fluoride: Why Analogs Fail to Substitute


The pyrazole sulfonyl fluoride chemical space contains multiple closely related compounds that differ in seemingly minor structural features—yet these differences translate into quantifiably distinct physicochemical, stability, and reactivity profiles. Direct ring attachment of the –SO2F group (as in the target compound) versus a methylene-spacer linkage (as in (1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride) alters both hydrolytic stability and SuFEx reaction kinetics . Variation of the N1-substituent from methyl to ethyl modifies logP, aqueous solubility, and steric accessibility of the electrophilic sulfur center . The use of a sulfonyl fluoride rather than a sulfonyl chloride is critical: heteroaromatic sulfonyl chlorides in the azole series are prone to destructive SO2 extrusion, whereas the corresponding fluorides exhibit markedly superior stability under both storage and reaction conditions [1]. These distinctions are not cosmetic—they directly determine whether a given building block survives a synthetic sequence, engages a biological target with the desired selectivity, or can be reliably procured with lot-to-lot consistency.

Target structure
1-Methyl-1H-pyrazole-5-SO2F (aromatic, direct C5 attachment)
vs
Methylene-spacer analog
(1-Methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride — aliphatic sulfonyl fluoride; may shift hydrolysis stability and SuFEx kinetics.
N-Methyl substitution
Lower logP, defined steric profile (MW 164)
vs
N-Ethyl variant
1-Ethyl-1H-pyrazole-5-sulfonyl fluoride — increased logP and MW alter solubility, permeability, and steric accessibility.
Sulfonyl fluoride warhead
Stable against SO2 extrusion, moisture-tolerant
vs
Sulfonyl chloride analog
1-Methyl-1H-pyrazole-5-sulfonyl chloride — prone to destructive SO2 loss, compromising storage and multi-step synthesis.

1-Methyl-1H-pyrazole-5-sulfonyl fluoride: Key Evidence vs. Analogs


Sulfonyl Fluoride vs. Sulfonyl Chloride: Hydrolytic Stability

Heteroaromatic sulfonyl chlorides in the pyrazole series are documented to undergo formal SO2 extrusion as a primary decomposition pathway, which compromises their utility in multi-step syntheses and long-term storage. The corresponding sulfonyl fluorides, including 1-methyl-1H-pyrazole-5-sulfonyl fluoride, resist this degradation mode. This stability differential is established by a comprehensive 2025 ChemRxiv study covering over 200 heteroaromatic sulfonyl halides across multiple heterocyclic systems, which explicitly concludes that fluorides should be selected over chlorides when stability is paramount [1]. The sulfonyl fluoride group also exhibits moisture tolerance and orthogonal reactivity to many other functional groups, enabling its use in the presence of free aliphatic amino groups—a scenario where the corresponding sulfonyl chloride would undergo rapid hydrolysis or indiscriminate reaction .

SO2F vs SO2Cl stability
Class-level
Target (SO2F)Resists SO2 extrusion
Comparator (SO2Cl)SO2 extrusion major pathway
Fluoride eliminates a common decomposition failure mode in azole sulfonyl halides.
>200 heteroaromatic sulfonyl halides surveyed; compound-specific rate data not reported.
SuFEx click chemistry Heterocyclic building block stability Sulfonyl halide procurement

Aromatic vs. Aliphatic Sulfonyl Fluoride: Reactivity–Stability Profile

1-Methyl-1H-pyrazole-5-sulfonyl fluoride features the –SO2F group directly bonded to the aromatic pyrazole C5 carbon, placing the electrophilic sulfur in direct conjugation with the π-system. In contrast, the frequently encountered analog (1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride (CAS 2172078-48-5) inserts a methylene (–CH2–) spacer between the ring and the –SO2F group, converting it from an aromatic to an aliphatic sulfonyl fluoride. Published class-level data indicate that aliphatic sulfonyl fluorides exhibit greater hydrolytic stability than their aromatic counterparts, whereas aromatic sulfonyl fluorides generally display higher reactivity toward nucleophiles in SuFEx transformations . This means the target compound is the preferred choice when faster covalent target engagement is desired, while the methylene-spacer analog may be preferable when prolonged aqueous stability is the primary requirement. This trade-off is critical for applications such as activity-based protein profiling, where the kinetics of protein labeling must be balanced against background hydrolysis [1].

Aromatic vs aliphatic SO2F
Class-level
Target (aromatic)Higher SuFEx reactivity
Comparator (aliphatic)Greater hydrolytic stability
Aromatic attachment favors faster covalent labeling; aliphatic may suit prolonged aqueous conditions.
General trend from sulfonyl fluoride probe literature; exact kinetic constants unavailable for this pair.
Covalent inhibitor design Chemical proteomics SuFEx warhead selection

N-Methyl vs. N-Ethyl: Physicochemical Differences

The target compound bears an N1-methyl group, giving it a molecular weight of 164.16 g/mol, a computed logP of 0.0783, and a topological polar surface area (TPSA) of 51.96 Ų . The closest N-alkyl variant, 1-ethyl-1H-pyrazole-5-sulfonyl fluoride (CAS 2138273-90-0, MW 178.19), carries an additional methylene unit that predictably increases logP by approximately 0.5 units based on the Hansch π-contribution of a methylene group. This difference in lipophilicity impacts both aqueous solubility and membrane permeability. In fragment-based drug discovery campaigns, the lower logP of the N-methyl compound may provide an advantage in maintaining ligand efficiency metrics (LE) while the N-ethyl analog may offer enhanced passive permeability for cellular target engagement applications [1].

N-Methyl vs N-Ethyl
Reported
Target (N-Me)LogP 0.08, MW 164
Analog (N-Et)LogP ~0.58, MW 178
Methyl compound supports better ligand efficiency metrics in fragment-based design.
Computational predictions; N-Et logP estimated via CH2 π contribution.
Medicinal chemistry LogP optimization Fragment-based drug discovery

C5 vs. C4 Substitution: BuChE Selectivity

The 5-position attachment of the sulfonyl fluoride (or fluorosulfate) group on the pyrazole ring has been specifically validated in the context of selective butyrylcholinesterase (BuChE) inhibition. The 2022 study by Li et al. demonstrated that pyrazole-5-fluorosulfate derivatives, exemplified by compound K3, achieve potent and selective BuChE inhibition (IC50 = 0.79 μM against equine BuChE; Ki = 0.77 μM) with a reversible, mixed-type non-competitive mechanism, along with demonstrated blood-brain barrier penetration and in vivo efficacy in Aβ1–42-induced cognitive impairment models [1]. In contrast, pyrazole-4-sulfonyl fluoride scaffolds are described in the literature as exhibiting a different enzyme inhibition profile with variable biological activity . While the 5-fluorosulfate (–OSO2F) and 5-sulfonyl fluoride (–SO2F) are distinct functional groups, the regiochemical preference for the 5-position as a determinant of BuChE selectivity is a class-level finding that informs the selection of 5-substituted scaffolds for cholinesterase-targeted probe and inhibitor development.

5-Subst. BuChE probe
Class-level
IC50 0.79 μM (eqBuChE)
5‑position scaffold validated for sub‑micromolar BuChE inhibition.
Data from fluorosulfate analog K3; compound‑specific potency requires verification.
Butyrylcholinesterase inhibition Alzheimer's disease Covalent inhibitor SAR

High-Yield Synthetic Access to Pyrazole Sulfonyl Fluorides

Pyrazole-containing aliphatic sulfonyl fluorides are accessible via a copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride (ESF), affording products in good to excellent yields (66–98%) with exclusive regioselectivity and high atom economy [1]. While this methodology specifically targets pyrazolyl aliphatic sulfonyl fluorides (with a methylene spacer), the broader pyrazole-sulfonyl fluoride synthetic landscape also includes 1,3-dipolar cycloaddition routes to SuFExable NH-pyrazoles and [3+2] annulation strategies for pyrazolyl vinyl sulfonyl fluorides [2][3]. The availability of robust, high-yielding synthetic routes to the pyrazole-sulfonyl fluoride core structure reduces supply chain risk and enables reliable procurement or in-house synthesis for library production.

Synthetic access
Reported
66–98% yield
High‑yielding routes to pyrazole‑SO2F scaffolds lower procurement risk.
Cu‑catalyzed cascade; applied to aliphatic pyrazolyl sulfonyl fluorides.
Synthetic methodology SuFEx library synthesis Late-stage functionalization

SO2F Warhead vs. Alternative Electrophiles in Proteomics

The sulfonyl fluoride (–SO2F) warhead in 1-methyl-1H-pyrazole-5-sulfonyl fluoride engages a broad but tunable set of nucleophilic amino acid residues including serine, threonine, tyrosine, lysine, cysteine, and histidine . This residue promiscuity is both an advantage and a selectivity challenge: compared to acrylamide warheads (predominantly cysteine-targeting) or fluorosulfate warheads (more lysine/tyrosine-selective), the sulfonyl fluoride offers a broader targetable proteomic space. The reactivity of the sulfonyl fluoride is modulated by the electronic character of the attached scaffold—aromatic attachment (as in the target compound) enhances electrophilicity relative to aliphatic attachment, enabling faster labeling kinetics but requiring careful tuning to avoid off-target reactivity [1]. Crystal structure evidence with sulfonyl fluoride probes (e.g., PDB 5U8L) confirms chemoselective reaction with a conserved lysine in the EGFR kinase ATP-binding site, demonstrating the capacity for specific covalent engagement when scaffold and warhead are appropriately matched [2].

Warhead residue coverage
Class-level
Target (–SO2F)Ser, Thr, Tyr, Lys, Cys, His
AcrylamidePredominantly Cys
FluorosulfateLys/Tyr bias
Broader residue profile expands targetable proteomic space for ABPP.
Qualitative class comparison; labeling rates depend on scaffold electronics.
Activity-based protein profiling Covalent fragment screening Chemical proteomics

1-Methyl-1H-pyrazole-5-sulfonyl fluoride: Key Applications


SuFEx Click Chemistry for Fragment Library Construction

The aromatic sulfonyl fluoride group in 1-methyl-1H-pyrazole-5-sulfonyl fluoride serves as the electrophilic handle in SuFEx click chemistry, enabling rapid diversification with amine, alcohol, and thiol nucleophiles . Unlike sulfonyl chlorides, the fluoride remains stable to moisture and can tolerate the presence of free aliphatic amino groups in the same molecule, allowing orthogonal protection-group-free library synthesis [1]. This compound is positioned as an entry point for constructing pyrazole-5-sulfonamide fragment libraries where the N-methyl group provides a defined steric and electronic baseline for SAR exploration .

BuChE Covalent Probe for Alzheimer's Disease

The pyrazole-5-sulfonyl fluoride/fluorosulfate scaffold has been validated as a selective BuChE inhibitory chemotype, with compound K3 demonstrating sub-micromolar potency (eqBuChE IC50 = 0.79 μM, Ki = 0.77 μM), reversible mixed-type inhibition, blood-brain barrier penetration, and in vivo cognitive improvement in Aβ1–42 mouse models . The 1-methyl-1H-pyrazole-5-sulfonyl fluoride core provides the correct regioisomeric attachment point (C5) for this pharmacophore, making it a logical starting material for medicinal chemistry optimization of BuChE-targeted covalent inhibitors [1].

ABPP Probe Synthesis with Broad Residue Coverage

The –SO2F warhead in 1-methyl-1H-pyrazole-5-sulfonyl fluoride covalently modifies serine, threonine, tyrosine, lysine, cysteine, and histidine residues, providing broader targetable proteomic space than acrylamide-based (Cys-only) or fluorosulfate-based (Lys/Tyr-biased) probes . The direct aromatic attachment of –SO2F enhances electrophilicity compared to aliphatic sulfonyl fluoride analogs, favoring faster labeling kinetics—a critical parameter for ABPP workflows where labeling must reach completion before extensive protein degradation or dephosphorylation occurs [1]. The compact molecular footprint (MW 164.16, TPSA 51.96) minimizes steric interference with target binding pockets .

Building Block for Parallel Chemistry and HTE

With a purity specification of 95%, a defined CAS number (1934904-94-5), and availability from multiple vendors, 1-methyl-1H-pyrazole-5-sulfonyl fluoride meets the identity and purity requirements for parallel synthesis and high-throughput experimentation workflows . The compound's single rotatable bond and defined LogP (0.0783) provide computational tractability for in silico library design and QSAR modeling . Compared to the N-ethyl analog, the lower molecular weight and logP of the N-methyl compound support better ligand efficiency metrics, which is advantageous in fragment-based screening and lead optimization [1].

Application
Selection Property
Validation Focus
SuFEx fragment library construction
Aromatic sulfonyl fluoride click handle
Reaction orthogonality and sulfonamide product diversity
BuChE probe for Alzheimer's research models
5‑substituted scaffold regiochemistry
BuChE inhibition and selectivity assays
Chemical proteomics ABPP probe synthesis
Broad residue reactivity (Ser, Thr, Tyr, Lys, Cys, His)
Labeling kinetics and target engagement profiling
Parallel synthesis & HTE campaigns
Defined purity, low MW, computational tractability
Lot-to-lot consistency and solubility profiling
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